molecular formula C9H6ClNO B015066 4-Chlorobenzoylacetonitrile CAS No. 4640-66-8

4-Chlorobenzoylacetonitrile

Cat. No. B015066
Key on ui cas rn: 4640-66-8
M. Wt: 179.6 g/mol
InChI Key: JYOUFPNYTOFCSJ-UHFFFAOYSA-N
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Patent
US04322429

Procedure details

A 50% oil dispersion of NaH (24 grams) was placed in a 2 l. 3-necked flask and covered with 250 ml. THF. After heating to reflux, a solution composed of 55 ml. THF, ethyl-4-chlorobenzoate (57 grams), and acetonitrile (20.5 grams) was added in dropwise fashion. The reaction mixture started to solidify after the reactants were added so an additional 200 ml. of THF was added. The mixture was then heated to reflux for 21/2 hours, cooled to room temperature, treated with 1 l. ether, and allowed to stand for 72 hours.
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
57 g
Type
reactant
Reaction Step Four
Quantity
20.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1COCC1.C(O[C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)C.[C:20](#[N:22])[CH3:21]>CCOCC>[Cl:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]([CH2:21][C:20]#[N:22])=[O:19])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
57 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)Cl)=O
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked flask and covered with 250 ml
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
were added so an additional 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
treated with 1 l

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
ClC1=CC=C(C(=O)CC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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